molecular formula C8H9Cl3N2 B14019945 5-Butan-2-yl-2,4,6-trichloropyrimidine CAS No. 14273-78-0

5-Butan-2-yl-2,4,6-trichloropyrimidine

Cat. No.: B14019945
CAS No.: 14273-78-0
M. Wt: 239.5 g/mol
InChI Key: UMJHCDWEUQUBNJ-UHFFFAOYSA-N
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Description

5-Butan-2-yl-2,4,6-trichloropyrimidine is a halogenated pyrimidine derivative featuring a sec-butyl (butan-2-yl) substituent at the 5-position and chlorine atoms at positions 2, 4, and 6. This article compares these analogs to infer the behavior of the butan-2-yl derivative.

Properties

CAS No.

14273-78-0

Molecular Formula

C8H9Cl3N2

Molecular Weight

239.5 g/mol

IUPAC Name

5-butan-2-yl-2,4,6-trichloropyrimidine

InChI

InChI=1S/C8H9Cl3N2/c1-3-4(2)5-6(9)12-8(11)13-7(5)10/h4H,3H2,1-2H3

InChI Key

UMJHCDWEUQUBNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Route 1: Barbituric Acid Derivative Chlorination

This method adapts industrial protocols for trichloropyrimidine synthesis, modified to incorporate the butan-2-yl group:

  • Synthesis of 5-butan-2-yl-barbituric acid :
    • Diethyl (butan-2-yl)malonate is prepared via alkylation of diethyl malonate with butan-2-yl bromide under basic conditions (e.g., NaH/THF, 0–25°C, 12h).
    • Cyclization with urea in ethanol using sodium ethoxide (reflux, 6h) yields 5-butan-2-yl-barbituric acid.
  • Chlorination :
    • The hydroxyl groups at positions 2, 4, and 6 are replaced with chlorine using a two-step process:
      • Step 1 : React with excess POCl₃ (5 eq) at 60–75°C for 4h.
      • Step 2 : Add PCl₅ (1.2 eq) or PCl₃/Cl₂ at 60–75°C for 2h.
    • Distillation isolates 5-butan-2-yl-2,4,6-trichloropyrimidine (yield: ~78%).
Step Reagents/Conditions Yield By-Products
1 POCl₃, 60–75°C 85% Polyphosphorus residues
2 PCl₅, 60–75°C 90% HCl gas, unreacted PCl₃

Route 2: Direct Substitution on Pre-Chlorinated Pyrimidine

An alternative approach introduces the butan-2-yl group post-chlorination:

  • Start with 2,4,6-trichloropyrimidine.
  • C-5 Functionalization :
    • Use a Grignard reagent (butan-2-ylmagnesium bromide) in THF at −78°C to 0°C for 6h.
    • Quench with NH₄Cl and purify via column chromatography (yield: ~65%).

Comparative Analysis of Methods

Parameter Route 1 (Barbituric Acid) Route 2 (Direct Substitution)
Total Steps 3 2
Overall Yield 60–70% 50–60%
Scalability Industrial-friendly Lab-scale
Key Challenge Steric hindrance in alkylation Low reactivity at C-5 position
Purity (HPLC) ≥98% ≥95%

Optimization Considerations

  • Chlorination Efficiency : Excess POCl₃ (≥5 eq) and controlled temperatures (60–75°C) minimize polyphosphate by-products.
  • Solvent-Free Microwave Synthesis : Adapting methods from, microwave irradiation (150°C, 20min) can accelerate cyclization steps.
  • Safety : Non-aqueous work-up (e.g., distillation) avoids hazardous wastewater containing phosphates and amines.

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 1.75 (m, 2H, CH₂), 2.15 (m, 1H, CH), 8.45 (s, 1H, pyrimidine-H).
  • MS (EI) : m/z 267 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

5-Butan-2-yl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophiles used. For example, substitution with amines can yield amino-pyrimidine derivatives, while substitution with thiols can produce thio-pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Butan-2-yl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Antifungal Activity :

  • 5-Methyl-2,4,6-trichloropyrimidine (Compound 35) : Exhibits moderate antifungal activity, with a structure-activity relationship (SAR) study showing that trichlorination is critical for activity .
  • 5-Bromomethyl-2,4,6-trichloropyrimidine (Compound 42) : Demonstrates enhanced antifungal activity compared to the methyl analog, attributed to the electron-withdrawing and polarizable bromine atom .
  • 5-Butan-2-yl Analog : The bulky sec-butyl group may reduce antifungal efficacy due to steric hindrance but could improve lipophilicity, enhancing membrane penetration.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
5-Methyl-2,4,6-trichloropyrimidine C₅H₃Cl₃N₂ 197.44 N/A Low in polar solvents
5-Isopropyl-2,4,6-trichloropyrimidine C₇H₈Cl₃N₂ 225.51 257–259 Moderate in ethanol
5-Bromomethyl-2,4,6-trichloropyrimidine C₅H₅BrCl₃N₂ 277.36 133–134 Soluble in CCl₄
5-Cyano-2,4,6-trichloropyrimidine C₅N₃Cl₃ 208.43 N/A High in DMF

Butan-2-yl Derivative: Expected molecular formula C₈H₉Cl₃N₂ (MW: 239.53 g/mol). The larger alkyl group may lower melting point (predicted: 150–200°C) and enhance solubility in nonpolar solvents compared to methyl or isopropyl analogs.

Electronic and Steric Effects

  • Electron-Donating Groups (Alkyl) : Methyl, isopropyl, and butan-2-yl substituents activate the pyrimidine ring toward electrophilic substitution, facilitating further functionalization .
  • Electron-Withdrawing Groups (Br, CN): Bromomethyl and cyano groups deactivate the ring, directing reactivity toward nucleophilic attacks (e.g., amination in antiviral drug synthesis) .
  • Steric Hindrance : The butan-2-yl group’s bulk may slow reaction kinetics in substitution reactions compared to smaller substituents .

Biological Activity

5-Butan-2-yl-2,4,6-trichloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trichlorinated pyrimidine ring substituted with a butan-2-yl group. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response.

Key Findings:

  • The compound exhibited an IC50 value comparable to that of celecoxib, a well-known COX inhibitor, indicating potent anti-inflammatory activity .
  • In vivo models such as carrageenan-induced paw edema showed that the compound significantly reduced inflammation, with effects surpassing those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Studies targeting bacterial viability through inhibition of essential bacterial proteins have shown promising results.

Case Study:
A study investigating SecA inhibitors revealed that modifications to the pyrimidine structure could enhance antimicrobial efficacy. Compounds similar to this compound were found to inhibit the ATPase activity of SecA, a protein critical for bacterial translocation and viability .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)Reference
COX InhibitionInhibition of COX enzymes0.04 ± 0.01
AntimicrobialInhibition of SecA ATPase~30
Anti-inflammatoryReduction in paw edemaSignificant

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups on the pyrimidine ring has been correlated with enhanced anti-inflammatory effects. For instance:

  • Substituents at the 2-position of the pyrimidine ring have shown to increase COX inhibitory potency.
  • The butan-2-yl group may enhance lipophilicity, aiding in membrane permeability and target interaction .

Q & A

Q. What advanced analytical methods quantify trace impurities in industrial-grade samples?

  • Methodological Answer : GC-ECD (electron capture detection) is highly sensitive to halogenated impurities (detection limit 0.1 ppm). Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled internal standards improves accuracy for regulatory compliance .

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